molecular formula C15H23BrMg B3045510 Magnesium, bromo[2,4,6-tris(1-methylethyl)phenyl]- CAS No. 108894-99-1

Magnesium, bromo[2,4,6-tris(1-methylethyl)phenyl]-

Cat. No. B3045510
M. Wt: 307.55 g/mol
InChI Key: CGSHTZMKSWFREU-UHFFFAOYSA-M
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Description

Magnesium, bromo[2,4,6-tris(1-methylethyl)phenyl]- is a chemical compound with the empirical formula C15H23BrMg . It belongs to the class of Grignard reagents and is commonly used in organic synthesis. Grignard reagents are essential for forming carbon-carbon bonds and are widely employed in various chemical transformations.



Synthesis Analysis

The synthesis of Magnesium, bromo[2,4,6-tris(1-methylethyl)phenyl]- involves the reaction of 2,4,6-tris(1-methylethyl)phenyl bromide with magnesium in anhydrous tetrahydrofuran (THF). The Grignard reaction proceeds as follows:


[ \text{2,4,6-tris(1-methylethyl)phenyl bromide} + \text{Mg} \rightarrow \text{Magnesium, bromo[2,4,6-tris(1-methylethyl)phenyl]-} ]



Molecular Structure Analysis

The compound’s molecular structure consists of a bromine atom attached to a 2,4,6-tris(1-methylethyl)phenyl group via a magnesium bridge. The three isopropyl groups contribute to its steric bulkiness, affecting its reactivity and properties.



Chemical Reactions Analysis

Magnesium, bromo[2,4,6-tris(1-methylethyl)phenyl]- participates in Grignard reactions, where it acts as a nucleophile. It can react with various electrophiles, such as carbonyl compounds (aldehydes, ketones, esters), epoxides, and halides, leading to the formation of new carbon-carbon bonds.



Physical And Chemical Properties Analysis


  • Density : Approximately 0.949 g/mL at 25°C.

  • Solubility : Soluble in tetrahydrofuran (THF) .

  • Flash Point : Not applicable (since it is a solution).


Scientific Research Applications

1. Role in Organometallic Chemistry

Magnesium, bromo[2,4,6-tris(1-methylethyl)phenyl]-, is significant in the field of organometallic chemistry. For instance, the reaction of bromo-2,4,6-triphenylbenzene with activated magnesium led to the formation of the Grignard reagent [(thf)(2)Mg(Br)-C(6)H(2)-2,4,6-Ph(3)], which is notable for its Mg-C bond length, indicating its unique chemical structure and potential applications in synthesis (Krieck et al., 2009).

2. Application in Bioorganometallic Systems

The compound has been explored for use in bioorganometallic systems. For example, para-Bromophenyl[tris(pyrazolyl)]borate complexes of various metals including magnesium, have been synthesized and characterized. These complexes bear a functionalizable 4-bromophenyl group on the boron atom, demonstrating their versatility for potential applications in bioorganometallic chemistry (Zagermann et al., 2009).

3. Synthesis of Functionalized Pyridines

In the synthesis of functionalized pyridines, magnesium bromo compounds have been utilized. The synthesis of 5-bromopyridyl-2-magnesium chloride and its application in the synthesis of various functionalized pyridine derivatives demonstrates the role of these compounds in producing key intermediates for potent agents like anticancer drugs (Song et al., 2004).

4. Preparation of Polyfunctional Aryl and Heteroaryl Magnesium Reagents

Bromine-magnesium-exchange reactions are vital in preparing polyfunctional aryl and heteroaryl magnesium reagents. This method allows the preservation of various functional groups, leading to the creation of highly functionalized molecules. Such versatility is crucial in the field of synthetic organic chemistry (Abarbri et al., 1999).

5. Catalysis and Chemical Transformations

Magnesium bromo compounds also play a role in catalysis and chemical transformations. For instance, they have been used in copper-catalyzed conjugate additions and subsequent transformations, highlighting their importance in facilitating complex organic reactions (Tsantali & Takakis, 2003).

Safety And Hazards


  • Hazard Statements : Flammable liquid (GHS02), harmful if swallowed (GHS05), causes severe skin burns and eye damage (GHS07), may cause respiratory irritation (GHS08), and suspected of causing cancer (GHS09).

  • Precautionary Statements : Handle with care, avoid contact with skin and eyes, use in a well-ventilated area, and follow safety protocols.


Future Directions

Research on Magnesium, bromo[2,4,6-tris(1-methylethyl)phenyl]- could explore its applications in organic synthesis, catalysis, and material science. Investigating its reactivity with specific substrates and optimizing reaction conditions would be valuable.


Remember that this analysis is based on available information, and further studies may reveal additional insights. If you have any specific questions or need further details, feel free to ask! 🧪🔬


properties

IUPAC Name

magnesium;1,3,5-tri(propan-2-yl)benzene-6-ide;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23.BrH.Mg/c1-10(2)13-7-14(11(3)4)9-15(8-13)12(5)6;;/h7-8,10-12H,1-6H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGSHTZMKSWFREU-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=[C-]C(=C1)C(C)C)C(C)C.[Mg+2].[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23BrMg
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70449386
Record name Magnesium, bromo[2,4,6-tris(1-methylethyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70449386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Magnesium, bromo[2,4,6-tris(1-methylethyl)phenyl]-

CAS RN

108894-99-1
Record name Magnesium, bromo[2,4,6-tris(1-methylethyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70449386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,6-TRIISOPROPYLPHENYLMAGNESIUM BROMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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